molecular formula C12H16Cl2N2O B166492 4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate CAS No. 75365-73-0

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

Cat. No. B166492
CAS RN: 75365-73-0
M. Wt: 275.17 g/mol
InChI Key: RLGVBTFWTZJYIL-UHFFFAOYSA-L
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Description

Paraquat, or N,N′-dimethyl-4,4′-bipyridinium dichloride, is an organic compound with the chemical formula [(C6H7N)2]Cl2 . It is classified as a viologen, a family of redox-active heterocycles of similar structure . This salt is one of the most widely used herbicides . It is quick-acting and non-selective, killing green plant tissue on contact .


Molecular Structure Analysis

The molecular structure of Paraquat is based on two pyridine rings connected by a bridge of two methylene groups at the para position . The compound is often found in its dichloride form, which contributes to its solubility in water .


Chemical Reactions Analysis

Paraquat is a well-known electron acceptor . Its mode of action involves the destruction of plant tissue, via disruption of photosynthesis process and rupturing cell membranes leading to desiccation of foliage .


Physical And Chemical Properties Analysis

Paraquat is a yellow solid with a faint, ammonia-like odor . It has a high solubility in water and a density of 1.25 g/cm3 . The melting point is between 175 to 180 °C, and it has a boiling point greater than 300 °C . The molar mass is 257.16 g·mol−1 .

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Application : This compound, also known as Paraquat, has been found in irrigated soil of the Lake Chad Basin, Niger . The increased use of agrochemical products to improve yields for irrigated crops in sub-Saharan Africa has led to a significant increase in the risk of environmental contamination .
  • Method : Analysis by HPLC-UV of a 6 m deep soil profile showed the presence of Paraquat at concentrations from 953±102 μg kg −1 to 3083±175 μg kg −1 at depths between 0.80 and 2.75 m below the land surface .

2. Synthesis of 4,4’-bipyridinium-based aromatic oligomers

  • Application : The compound is used in the synthesis of 4,4’-bipyridinium-based aromatic oligomers .
  • Method : A controlled stepwise synthesis is used to produce single molecules with three 4,4’-bipyridinium residues .
  • Results : The study reported the successful synthesis of these oligomers and their spectro-electrochemical properties .

3. Herbicide Use

  • Application : Paraquat is one of the most widely used herbicides. It is quick-acting and non-selective, killing green plant tissue on contact .
  • Method : It is typically applied to the soil or sprayed on plants. It works by disrupting the photosynthesis process and rupturing cell membranes, leading to the desiccation of foliage .
  • Results : It has been effective in controlling weeds, but its use has raised environmental and health concerns due to its toxicity .

4. Synthesis of Other Chemicals

  • Application : Paraquat is used in the synthesis of other chemicals .
  • Method : Pyridine is coupled by treatment with sodium in ammonia followed by oxidation to give 4,4’-bipyridine. This chemical is then dimethylated with chloromethane to give the final product as the dichloride salt .
  • Results : This method has been successful in producing other chemicals, including those with alternate counterions .

5. Electrochromic Devices

  • Application : The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
  • Method : The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .
  • Results : This property has been harnessed in the construction of supramolecular complexes and in the development of devices that exhibit controlled switching, rotational motion, and potential for data storage .

6. Weed Resistance Management

  • Application : Paraquat has been used in weed resistance management .
  • Method : It is applied to the soil or sprayed on plants to control weeds that have developed resistance to other herbicides .
  • Results : It has been effective in managing weed resistance, but its use has raised environmental and health concerns due to its toxicity .

Safety And Hazards

Paraquat is toxic and poses an environmental hazard . It is fatal if inhaled and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;;/h3-10H,1-2H3;2*1H;1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVBTFWTZJYIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336001
Record name 1,1'-Dimethyl-4,4'-bipyridinium chloride hydrate (1:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

CAS RN

1083299-87-9, 75365-73-0
Record name 1,1'-Dimethyl-4,4'-bipyridinium chloride hydrate (1:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paraquat-dichloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Tarfa, N Maman, K Ouattara, I Serme… - Agronomy …, 2017 - Wiley Online Library
Core Ideas Leguminous oil seed production is important in West Africa. Well‐determined response functions are important for optimization of profit from nutrient application. Crop …
Number of citations: 12 acsess.onlinelibrary.wiley.com

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